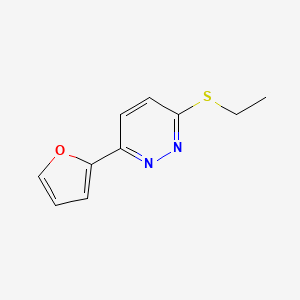

3-(Ethylthio)-6-(2-furanyl)pyridazine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H10N2OS |

|---|---|

Peso molecular |

206.27 g/mol |

Nombre IUPAC |

3-ethylsulfanyl-6-(furan-2-yl)pyridazine |

InChI |

InChI=1S/C10H10N2OS/c1-2-14-10-6-5-8(11-12-10)9-4-3-7-13-9/h3-7H,2H2,1H3 |

Clave InChI |

HFNCCYWPVYMNGA-UHFFFAOYSA-N |

SMILES canónico |

CCSC1=NN=C(C=C1)C2=CC=CO2 |

Origen del producto |

United States |

Synthetic Methodologies for 3 Ethylthio 6 2 Furanyl Pyridazine and Its Structural Analogs

Direct Synthesis Strategies for 3-(Ethylthio)-6-(2-furanyl)pyridazine

The direct synthesis of this compound can be approached through two primary strategies: the modification of a pre-formed pyridazine (B1198779) ring system or the construction of the pyridazine ring from acyclic precursors already bearing the necessary ethylthio and furanyl moieties.

Functionalization of Pre-existing Pyridazine Cores

A common and versatile method for synthesizing substituted pyridazines involves the sequential functionalization of a suitable starting material, such as 3,6-dichloropyridazine. This precursor is readily synthesized from pyridazine-3,6-diol (maleic hydrazide) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com

The synthesis of the target compound can be envisioned as a two-step process starting from 3,6-dichloropyridazine:

Palladium-Catalyzed Cross-Coupling: The first step involves a selective Suzuki-Miyaura cross-coupling reaction. One of the chlorine atoms on the pyridazine ring is substituted with a 2-furanyl group using 2-furylboronic acid as the coupling partner. This reaction is typically catalyzed by a palladium complex with appropriate phosphine (B1218219) ligands. The regioselectivity of such reactions can often be controlled by the specific catalyst and reaction conditions chosen. uni-muenchen.denih.gov

Nucleophilic Aromatic Substitution: The resulting intermediate, 3-chloro-6-(2-furanyl)pyridazine, possesses a remaining chlorine atom that is activated for nucleophilic substitution. This chlorine can be displaced by an ethylthio group through reaction with sodium ethanethiolate (NaSEt). This step yields the final product, this compound.

A proposed reaction scheme is detailed in the table below.

Table 1: Proposed Synthetic Route via Functionalization

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3,6-Dichloropyridazine | 2-Furylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/Water) | 3-Chloro-6-(2-furanyl)pyridazine |

Cyclization Reactions Incorporating Ethylthio and Furanyl Precursors

An alternative to modifying a pre-existing heterocycle is to construct the pyridazine ring from acyclic precursors. This approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. To synthesize this compound, one could theoretically use a precursor such as 1-(2-furanyl)-4-(ethylthio)butane-1,4-dione and react it with hydrazine. However, the synthesis of such specific dicarbonyl precursors can be complex.

A more general and widely applicable method involves the reaction of a γ-keto acid or its equivalent with a hydrazine derivative. For instance, 4-oxo-4-(2-furanyl)butanoic acid could be cyclized with hydrazine to form 6-(2-furanyl)pyridazin-3(2H)-one. Subsequent thionation followed by S-alkylation with an ethyl halide would provide the desired product.

General Synthetic Approaches for Pyridazine Derivatives Featuring Alkylthio and Furanyl Substitutions

Broader synthetic strategies provide access to a wide range of pyridazine derivatives, including those with alkylthio and furanyl groups. These methods are often highly modular, allowing for the introduction of diverse substituents.

Inverse Electron-Demand Diels-Alder Reactions (e.g., with Tetrazines and Alkynyl Sulfides)

The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful tool for constructing the pyridazine core. nih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), reacting with an electron-rich dienophile. rsc.orgsigmaaldrich.com The initial cycloadduct spontaneously extrudes a molecule of dinitrogen (N₂) to form a dihydropyridazine (B8628806), which can then oxidize to the aromatic pyridazine. nih.gov

To synthesize pyridazines with both alkylthio and furanyl substituents, one could employ one of the following combinations:

A tetrazine with an alkylthio group (e.g., 3,6-bis(ethylthio)-1,2,4,5-tetrazine) reacting with a furan-containing dienophile (e.g., 2-ethynylfuran (B98707) or 2-vinylfuran).

A furan-substituted tetrazine reacting with an alkynyl sulfide (e.g., ethyl prop-1-yn-1-yl sulfide).

This method offers high regioselectivity and functional group tolerance, making it a versatile approach for generating libraries of substituted pyridazines. rsc.orgorganic-chemistry.org

Table 2: Examples of iEDDA Reactions for Pyridazine Synthesis

| Diene (Tetrazine) | Dienophile | Resulting Pyridazine Substituent Pattern |

|---|---|---|

| 3,6-Disubstituted-1,2,4,5-tetrazine | Symmetrical Alkyne | 3,6-Disubstituted-4,5-dialkyl/aryl-pyridazine |

| 3,6-bis(methylthio)-1,2,4,5-tetrazine sigmaaldrich.com | Electron-rich Alkene | 3,6-bis(methylthio)pyridazine (after elimination) |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for Pyridazine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are widely applied to the functionalization of heterocyclic cores, including pyridazines. nih.govmdpi.com Starting from a dihalopyridazine, such as 3,6-dichloropyridazine, various substituents can be introduced sequentially.

Suzuki-Miyaura Coupling: Forms C-C bonds by reacting a halopyridazine with an organoboron compound (e.g., 2-furylboronic acid) in the presence of a palladium catalyst. mdpi.comrsc.org This is arguably the most common method for introducing aryl or heteroaryl groups.

Sonogashira Coupling: Creates C-C bonds between a halopyridazine and a terminal alkyne, providing access to alkynyl-substituted pyridazines. organic-chemistry.org

Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of primary or secondary amines onto the pyridazine ring. mdpi.comresearchgate.net While not directly applicable to the synthesis of the title compound, it is a key method for creating structurally related amino-pyridazines.

C-S Coupling: Palladium-catalyzed reactions can also be used to form carbon-sulfur bonds, providing an alternative route to alkylthio-substituted pyridazines by coupling a halopyridazine with a thiol.

The versatility of these reactions allows for the synthesis of a vast array of pyridazine derivatives from common precursors. uni-muenchen.denih.gov

Table 3: Common Cross-Coupling Reactions for Pyridazine Functionalization

| Reaction Name | Halopyridazine Reacts With | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura mdpi.com | Boronic Acid/Ester | C-C | Pd(0) or Pd(II) catalyst, Phosphine Ligand, Base |

| Sonogashira organic-chemistry.org | Terminal Alkyne | C-C (alkynyl) | Pd catalyst, Copper(I) co-catalyst, Base |

One-Pot Methodologies for Pyridazine Nucleoside Analogs Derived from Furans

An elegant one-pot strategy has been developed for the synthesis of pyridazine C-nucleosides, which are structural analogs where a sugar moiety is attached to a pyridazine ring via a C-C bond. nih.govdntb.gov.ua This methodology starts with a furan (B31954) derivative, such as a ribofuranosyl furan. nih.govresearchgate.net

The process involves three sequential steps carried out in a single reaction vessel:

[4+2] Cycloaddition: The furan ring undergoes a cycloaddition reaction with singlet oxygen, which is generated photochemically in the presence of a sensitizer (B1316253) (e.g., methylene (B1212753) blue). This forms an unstable endoperoxide. nih.govresearchgate.net

Reduction: The endoperoxide intermediate is reduced in situ, typically with a mild reducing agent like diethyl sulfide, to yield a Z-1,4-enedione. nih.govresearchgate.net

Hydrazine Cyclization: The final step is the addition of hydrazine, which condenses with the 1,4-dicarbonyl moiety to form the pyridazine ring under neutral conditions. nih.govdntb.gov.ua

This approach provides a stereoselective and efficient route to pyridazines directly from furan precursors, highlighting the synthetic utility of the furan ring as a masked 1,4-dicarbonyl system. nih.govorganic-chemistry.org

Cyclization Reactions of 1,2-Diacylcyclopentadienes to Fused Pyridazines

The reaction of 1,2-diacylcyclopentadienes, also known as fulvenes, with hydrazine hydrate (B1144303) provides a direct route to 5,6-fused ring pyridazines. This method is particularly relevant for creating complex pyridazine structures. Research has demonstrated the successful synthesis of various aryl-substituted pyridazines starting from the corresponding 1,2-diacyl fulvenes.

In a typical procedure, the fulvene (B1219640) is dissolved in a suitable solvent, such as methanol, and treated with an excess of hydrazine hydrate. The reaction mixture is stirred at room temperature for an extended period, often 24 hours, to ensure complete cyclization. The resulting pyridazine product can then be isolated and purified using standard techniques like extraction and chromatography.

The transformation proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyridazine ring fused to the cyclopentadiene (B3395910) backbone.

A series of aryl-substituted pyridazines have been synthesized using this methodology, starting from 1,2-diacyl fulvenes. The characterization of these products confirms the successful ring closure and formation of the desired fused pyridazine system.

Table 1: Synthesis of Fused Pyridazines from 1,2-Diacylcyclopentadienes

| Starting Fulvene (1,2-Diacylcyclopentadiene) | Pyridazine Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1,2-Dibenzoylcyclopentadiene | 1,2-C5H3(CC6H5H)(CC6H5N) | 71 | 202-204.9 |

| 1,2-Di(p-toluoyl)cyclopentadiene | Tolyl-substituted pyridazine | 51 | 158.5-161.2 |

| 1,2-Di(2-thenoyl)cyclopentadiene | Thienyl-substituted pyridazine | >40 | 155-205 |

Data synthesized from research on the reaction of 1,2-diacyl fulvenes with hydrazine hydrate.

Regioselectivity and Stereocontrol in the Synthesis of Substituted Pyridazines

The synthesis of unsymmetrically substituted pyridazines, such as this compound, from acyclic precursors necessitates control over the regioselectivity of the cyclization reaction. The classical approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.comwikipedia.org When the 1,4-dicarbonyl compound is unsymmetrical, the reaction can potentially lead to two regioisomeric pyridazine products.

The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydrazine. Generally, the more electrophilic carbonyl group will react first. For instance, in a precursor containing both a ketone and an ester functionality, the ketone is typically more reactive. Electronic effects of the substituents on the dicarbonyl precursor also play a crucial role in directing the cyclization.

Inverse electron-demand Diels-Alder reactions of tetrazines with alkynes have emerged as a powerful and highly regioselective method for pyridazine synthesis. rsc.org The regioselectivity in these reactions is governed by the electronic and steric properties of the substituents on both the tetrazine and the alkyne. This approach allows for the predictable synthesis of specific regioisomers, which is a significant advantage over classical condensation methods. For example, the reaction of a 3-substituted 1,2,4,5-tetrazine with an unsymmetrical alkyne can lead to the preferential formation of one regioisomer based on the electronic complementarity of the interacting frontier molecular orbitals.

Stereocontrol in pyridazine synthesis is primarily relevant when introducing chiral centers, for instance, in the synthesis of pyridazine-containing nucleoside analogs. In such cases, intramolecular glycosylation reactions have been employed to achieve stereocontrolled synthesis.

Catalyst Systems and Reaction Condition Optimization in Pyridazine Synthesis

The efficiency and selectivity of pyridazine synthesis can be significantly enhanced through the use of appropriate catalyst systems and the optimization of reaction conditions. A variety of catalysts, including both metal-based and metal-free systems, have been explored.

Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines and pyridazines. organic-chemistry.org The choice of solvent has been shown to be critical in this system; for example, using acetonitrile (B52724) (MeCN) as the solvent favors the formation of 1,6-dihydropyridazines, while employing acetic acid (AcOH) leads directly to the aromatic pyridazine product. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also widely used for the synthesis of substituted pyridazines, particularly for creating carbon-carbon and carbon-heteroatom bonds on a pre-existing pyridazine ring. acs.org

Metal-free approaches have also been developed, offering advantages in terms of cost and sustainability. organic-chemistry.org For example, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines proceeds under neutral conditions to afford highly substituted pyridazines with excellent regioselectivity. organic-chemistry.org Optimization studies for these reactions have shown that temperature and steric effects are key parameters influencing product selectivity. organic-chemistry.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired pyridazine product. Key parameters that are often screened include:

Solvent: The polarity and boiling point of the solvent can influence reaction rates and, in some cases, product selectivity. Solvents ranging from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., dioxane, DMF) are commonly used.

Temperature: Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates and the reaction type. Microwave irradiation has also been employed to accelerate reaction times and improve yields.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used is optimized to achieve a balance between reaction efficiency and cost.

Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS allows for the determination of the optimal reaction time to maximize product formation and minimize side reactions.

For the synthesis of pyridazines from 1,4-diketones and hydrazine, the reaction conditions can influence whether the dihydropyridazine intermediate is isolated or spontaneously oxidizes to the aromatic pyridazine. thieme-connect.de The use of an oxidizing agent can be employed to ensure complete aromatization.

Structure Activity Relationship Sar Studies of 3 Ethylthio 6 2 Furanyl Pyridazine Analogs

Impact of Substituent Modifications on Molecular Interactions and Biological Pathways

The biological activity of 3,6-disubstituted pyridazine (B1198779) derivatives is profoundly influenced by the nature and positioning of substituents on the pyridazine core. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Influence of the Ethylthio Group on Activity Profiles

The presence of a thioether linkage at the 3-position of the pyridazine ring has been shown to be a key determinant of biological activity in various analogs. Studies on related 3-alkylthio-6-allylthiopyridazine derivatives have provided valuable insights into the role of the sulfur-containing moiety. nih.gov

In a series of 3-alkoxy-6-allylthiopyridazine derivatives, replacement of the oxygen atom at the 3-position with a sulfur atom to give 3-alkylthio analogs resulted in enhanced chemopreventive activity against hepatocarcinoma cells. nih.gov This suggests that the thioether moiety may be more favorable for certain biological activities compared to an ether linkage at this position. Specifically, a compound designated as Thio-K6, a sulfur-substituted derivative, demonstrated superior chemopreventive activity. nih.gov The nature of the alkyl group attached to the sulfur atom also plays a role in modulating activity, with variations in chain length and branching affecting the potency and selectivity of the compounds.

Role of the Furanyl Moiety in Pyridazine Derivatives

The 2-furanyl group at the 6-position of the pyridazine ring is another critical component influencing the pharmacological profile of these compounds. The furan (B31954) ring is a five-membered aromatic heterocycle that can act as a bioisosteric replacement for a phenyl ring, offering distinct electronic and steric properties. nih.gov

The oxygen atom within the furan ring can act as a hydrogen bond acceptor, facilitating interactions with specific amino acid residues in the binding sites of target proteins. Moreover, the aromatic nature of the furan ring allows for potential π-π stacking interactions with aromatic residues in the target's active site.

Effects of Pyridazine Ring Substitutions on Potency and Selectivity

Modifications to the pyridazine ring itself, beyond the 3 and 6 positions, can also have a profound impact on the biological activity of this class of compounds. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring influences the electronic distribution of the entire molecule, affecting its reactivity and interaction with biological targets. nih.gov

The introduction of additional substituents on the pyridazine core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile. Furthermore, these substitutions can directly influence the binding affinity and selectivity for a particular biological target by introducing new points of interaction or by sterically hindering binding to off-target proteins.

Positional Isomerism and Stereochemical Considerations in SAR

While 3-(Ethylthio)-6-(2-furanyl)pyridazine itself is an achiral molecule, the introduction of chiral centers through modification of the substituents can introduce stereochemical considerations. If, for instance, the ethylthio group were replaced with a chiral substituent, the resulting enantiomers or diastereomers could exhibit different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with stereoisomers.

Rational Design Principles for Novel Pyridazine Derivatives with Enhanced Biological Activity

The development of novel pyridazine derivatives with improved biological activity relies on the application of rational design principles, which are informed by SAR studies and an understanding of the target's structure and function.

One key strategy is scaffold hopping , where the pyridazine core is used to replace other heterocyclic systems in known bioactive molecules, with the aim of improving properties such as potency, selectivity, or pharmacokinetics. acs.org Another approach is hybridization , which involves combining the pyridazine scaffold with other pharmacophoric groups known to interact with the target of interest. acs.org For instance, the design of novel JNK1 inhibitors involved a hybridization strategy combining the pyridazine ring with a 4-fluorophenyl group, which is known for its high JNK1 inhibitory activity. acs.org

Bioisosteric replacement is another powerful tool in the rational design of pyridazine derivatives. This involves substituting a particular functional group with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical structure. For example, the furanyl group can be considered a bioisostere of a phenyl ring, and its use can lead to improved metabolic stability or solubility.

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Triazolopyridazines)

To further understand the unique contribution of the pyridazine scaffold to biological activity, it is valuable to compare its SAR with that of related heterocyclic systems, such as triazolopyridazines. Triazolopyridazines are bicyclic heteroaromatic compounds that can be considered bioisosteres of certain substituted pyridazines.

In a study on antitubulin agents, a series of 3,6-diaryl- acs.orgnih.govnih.govtriazolo[4,3-b]pyridazines were designed as vinylogous CA-4 analogues, where the rigid triazolopyridazine scaffold replaced the more flexible (Z,E)-butadiene linker. nih.gov This strategic replacement led to compounds with potent antiproliferative activity. The SAR of these triazolopyridazine derivatives revealed that the nature and substitution pattern of the aryl groups at the 3 and 6 positions were critical for their activity, similar to what is observed for 3,6-disubstituted pyridazines. nih.gov

The introduction of the triazole ring fused to the pyridazine core alters the electronic properties and steric profile of the scaffold, which can lead to different interactions with the biological target. A comparative analysis of the binding modes of pyridazine and triazolopyridazine derivatives within the same target can provide valuable insights into the specific structural features that are essential for activity and can guide the design of next-generation inhibitors with improved properties.

Mechanistic Investigations of Biological Activity in Vitro and Non Clinical in Vivo Models

Elucidation of Molecular Targets and Pathways

The exploration of molecular targets and pathways for 3-(Ethylthio)-6-(2-furanyl)pyridazine remains an area requiring investigation. However, the activities of related compounds suggest potential avenues for future research.

While no specific data exists for this compound, the pyridazine (B1198779) scaffold is a well-known pharmacophore in the development of various enzyme inhibitors.

Phosphodiesterases (PDEs): Numerous pyridazine derivatives have been synthesized and evaluated as inhibitors of phosphodiesterases, which are key enzymes in cellular signal transduction. samipubco.comresearchgate.net For instance, certain 6-aryl-4,5-heterocyclic-fused pyridazinones have been identified as selective PDE4 inhibitors. nih.gov Structure-activity relationship (SAR) studies on some pyridazinone series have indicated that the presence of an ethyl group at the N-2 position of the pyridazine ring can contribute to potent and selective PDE inhibition. samipubco.comnih.gov Additionally, other pyridazine analogs have been investigated as inhibitors of PDE3 and PDE5. samipubco.comresearchgate.net

c-Met/Pim-1 Kinases: The pyridazine and pyridazinone cores are present in several inhibitors of c-Met and Pim-1 kinases, which are implicated in cancer progression. For example, a series of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones yielded potent and selective c-Met tyrosine kinase inhibitors. nih.gov Similarly, novel triazolo-pyridazine derivatives have been developed as c-Met kinase inhibitors. nih.gov While no direct evidence links this compound to these kinases, its structural similarity to known inhibitors suggests this as a potential area of interest.

Acetylcholinesterase (AChE): There is currently no available information to suggest that this compound or closely related analogs have been evaluated for acetylcholinesterase inhibitory activity. However, various other heterocyclic compounds are known to inhibit AChE. nih.gov

The ability of this compound to bind to specific receptors has not been documented. However, the pyridazine nucleus has been incorporated into ligands for various receptors, most notably the GABA-A receptor.

GABA-A Receptors: Several pyridazine derivatives have been shown to interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govfrontiersin.orgdntb.gov.ua For instance, certain arylaminopyridazine derivatives of GABA have been characterized as selective antagonists at the GABA-A receptor site. nih.gov These studies highlight that the pyridazine scaffold can be accommodated within the binding sites of this receptor class. The binding affinity and mode of interaction are, however, highly dependent on the specific substitution pattern of the pyridazine ring.

Cellular Response Mechanisms

Direct studies on the cellular responses induced by this compound are not available in the current scientific literature. The following subsections discuss the known cellular effects of related pyridazine and furan (B31954) compounds.

The potential for this compound to induce apoptosis or modulate the cell cycle has not been reported. However, these are common mechanisms of action for various anticancer agents containing pyridazine or furan moieties.

Studies on other novel pyridazine derivatives have demonstrated their ability to induce apoptosis in cancer cells. google.comnih.gov For example, certain thieno[2,3-b]pyridine (B153569) compounds have been shown to induce apoptosis in breast cancer cell lines. nih.gov Similarly, some dispiropiperazine derivatives can cause cell cycle arrest at the G2/M phase and induce apoptosis and necrosis in human cancer cells. nih.gov Other heterocyclic compounds have also been reported to arrest the cell cycle at different phases, such as the S phase or G2/M phase, often through mechanisms involving tubulin polymerization or the modulation of key cell cycle regulatory proteins. nih.govmdpi.com

There is a lack of specific information regarding the antimicrobial modes of action of this compound against non-human pathogens. However, both pyridazine and furan derivatives are known to possess a broad spectrum of antimicrobial activities. utripoli.edu.lynih.govresearchgate.netresearchgate.net

The antimicrobial activity of furan derivatives is often attributed to their ability to disrupt cell membranes and inhibit key microbial enzymes. researchgate.net For pyridazine compounds, structure-activity relationship studies have shown that the nature and position of substituents on the pyridazine ring significantly influence their antimicrobial and antifungal efficacy and selectivity against different microbial strains. nih.govthaiscience.inforesearchgate.netclockss.org

Specific data on the antifungal efficacy and mechanism of this compound is not available. Nevertheless, the furan and pyridazine scaffolds are present in many compounds with documented antifungal properties. utripoli.edu.lynih.govresearchgate.netresearchgate.net

Insecticidal and Molluscicidal Activity Mechanisms

There is no publicly available scientific literature or data regarding the insecticidal or molluscicidal properties of this compound. Consequently, the mechanisms of such activities have not been investigated or reported.

Investigation of Specific Interactions with Biomolecules

No studies have been published that investigate the specific interactions of this compound with any biomolecules. Research into its potential molecular targets, binding affinities, or enzyme inhibition properties is not available in the public domain.

Development of Biological Assays for Mechanistic Studies

There are no reports on the development of specific biological assays designed to study the mechanistic pathways of this compound.

Computational Chemistry and Molecular Modeling Studies of 3 Ethylthio 6 2 Furanyl Pyridazine

Quantum Chemical Calculations

No published data was located regarding the quantum chemical calculations for 3-(Ethylthio)-6-(2-furanyl)pyridazine.

Molecular Docking and Dynamics Simulations

No records of molecular docking or molecular dynamics simulations specifically involving this compound as a ligand were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include this compound as part of the training or test set could be identified. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, but no such research appears to have been conducted or published for this molecule.

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in forecasting the biological activity of compounds. While no specific QSAR models have been published for this compound, models developed for analogous pyridazine (B1198779) derivatives can offer valuable insights. For instance, 2D-QSAR studies on a series of 3,6-disubstituted pyridazines have successfully correlated molecular descriptors with vasorelaxant activity. documentsdelivered.com These models often highlight the importance of electronic and topological descriptors in determining biological response.

Identification of Key Physicochemical Descriptors

The physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. For this compound, several key descriptors can be computationally derived. A structurally similar compound, 3-(Allylthio)-6-(furan-2-yl)pyridazine, has a molecular formula of C11H10N2OS. nih.gov For the subject compound, this compound, the molecular formula is C10H10N2OS.

Key physicochemical descriptors that can be computationally estimated for this compound include:

| Descriptor | Predicted Value/Characteristic | Significance |

| Molecular Weight | 206.27 g/mol | Influences diffusion and absorption rates. |

| logP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, crucial for membrane permeability. | The presence of the heteroatoms (N, O, S) suggests a moderate logP value. |

| Topological Polar Surface Area (TPSA) | Estimated based on the contribution of polar atoms. | Affects membrane transport and interaction with polar targets. |

| Hydrogen Bond Donors/Acceptors | 0/4 (Donors/Acceptors) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing target binding. nih.gov |

| Number of Rotatable Bonds | 3 | Provides conformational flexibility, which is important for binding to target proteins. |

These descriptors collectively define the molecule's 'drug-likeness' and are fundamental inputs for more complex simulations. The pyridazine core itself is known to be a less lipophilic substitute for a phenyl ring, a property that can be advantageous in drug design. nih.gov

In Silico ADME/Tox Predictions (Limited to Non-Human and Non-Clinical Aspects)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) predictions are vital for the early-stage assessment of a compound's potential. Using various computational models, it is possible to forecast the likely metabolic fate and potential toxicity of this compound in non-human systems.

ADME prediction tools, such as SwissADME, can provide insights into properties like gastrointestinal absorption and blood-brain barrier permeability. nih.gov For a molecule with the characteristics of this compound, it is likely to exhibit good oral bioavailability based on Lipinski's rule of five. The metabolic pathways can also be predicted, with the sulfur and furan (B31954) ring being potential sites for oxidative metabolism by cytochrome P450 enzymes.

Virtual Screening Approaches for Identification of Related Active Compounds

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. This compound can be utilized in such campaigns in two primary ways: as a query for ligand-based virtual screening or as a member of a compound library for structure-based virtual screening.

In ligand-based virtual screening, the known structure of this compound can be used to search for other molecules with similar 2D or 3D features. This is based on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore models can be generated based on the key features of the compound, such as the arrangement of hydrogen bond acceptors and hydrophobic groups. nih.gov

In structure-based virtual screening, if a target protein is known, this compound can be docked into the active site to predict its binding affinity and mode. benthamdirect.com The results of such docking studies can then be used to screen large virtual libraries for other compounds that are predicted to bind even more strongly. The pyridazine scaffold is a common element in many compound libraries designed for drug discovery. researchgate.netjocpr.com

Emerging Research Directions and Future Perspectives for 3 Ethylthio 6 2 Furanyl Pyridazine

Development of Novel Analogs with Tuned Specificity and Potency

The development of novel analogs of 3-(Ethylthio)-6-(2-furanyl)pyridazine represents a promising avenue for enhancing its potential applications. By systematically modifying its core structure, researchers can fine-tune its physicochemical properties to achieve greater specificity and potency towards biological or material targets. Structure-activity relationship (SAR) studies on related pyridazine (B1198779) derivatives have demonstrated that alterations to the substituents on the pyridazine ring can significantly impact their activity.

For instance, research on 3-amino-6-aryl-pyridazines has shown that modifications to the aryl group can modulate their efficacy as selective CB2 agonists for treating inflammatory pain. nih.gov Similarly, studies on [6-(3-pyridyl)pyridazin-3-yl]amides revealed that while changes to the pyridine (B92270) and pyridazine rings often led to a decrease in insecticidal potency, replacement of the amide moiety with other functional groups was well-tolerated and, in some cases, led to a more than 10-fold improvement in efficacy against certain aphid species. nih.gov

These findings suggest that a systematic exploration of analogs of this compound, focusing on modifications of the ethylthio and furanyl groups, could lead to the discovery of compounds with enhanced and more specific activities.

Table 1: Potential Modifications for Analog Development

| Position | Original Substituent | Potential Modifications | Rationale |

| 3 | Ethylthio | Alkylthio chains of varying lengths, branched alkylthio groups, cycloalkylthio groups, arylthio groups | To investigate the influence of lipophilicity and steric bulk on activity. |

| 6 | 2-Furanyl | Other five- or six-membered heterocyclic rings (e.g., thiophenyl, pyridinyl), substituted furanyl rings | To explore the impact of different heteroaromatic systems and substituent effects on the furan (B31954) ring. |

Exploration of Alternative Non-Clinical Applications (e.g., Agrochemistry, Material Science)

Beyond potential pharmaceutical applications, pyridazine derivatives are increasingly being explored for their utility in agrochemistry and material science. rsc.orgresearchgate.net This opens up new avenues for the application of this compound and its analogs.

Agrochemical Applications:

Pyridazine-based compounds have been successfully developed as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net For example, several commercial herbicides, such as credazine (B1669606) and pyridate, are based on the pyridazine scaffold. researchgate.net Research has shown that certain pyridazinone derivatives exhibit significant fungicidal activity against wheat leaf rust. nih.gov Furthermore, a series of [6-(3-pyridyl)pyridazin-3-yl]amides, initially designed as herbicides, were found to possess potent aphicidal properties. nih.gov The structural features of this compound, particularly the presence of sulfur and a furan ring, are common in various agrochemicals, suggesting its potential in this sector.

Material Science Applications:

The unique electronic properties of the pyridazine ring make it an attractive component for advanced materials. rsc.org Pyridazine-containing polymers and small molecules have been investigated for their applications in:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridazine ring can be harnessed to create materials with specific optoelectronic properties. mdpi.com

Fluorescent Probes: The inherent fluorescence of some pyridazine derivatives makes them suitable for use as sensors and in bio-imaging. rsc.org

Polymeric Materials: Pyridazine moieties can be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and electronic properties. For instance, the reaction of tetrazine-containing polymers can yield pyridazine-functionalized polymers for applications in hydrogels and other advanced materials. rsc.org

The combination of the pyridazine core with the furan and ethylthio groups in this compound could lead to novel materials with interesting photophysical or conductive properties.

Advanced Spectroscopic and Structural Characterization Techniques in Elucidating Compound Properties

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing improved analogs. Advanced analytical techniques are indispensable for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are fundamental for elucidating the chemical structure of pyridazine derivatives. nih.govmicrocombichem.comipb.pt These methods can confirm the connectivity of atoms and provide insights into the electronic environment of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the compound. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural confirmation. microcombichem.comnih.gov

Structural Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.goviucr.orgnih.gov Such data is invaluable for understanding how the molecule packs in a crystal lattice and for computational modeling studies. Studies on related pyridazine derivatives have revealed details about their planarity and stacking interactions. nih.goviucr.org

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided | Relevance to this compound |

| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms, connectivity. nih.govipb.pt | Confirms the presence and connectivity of the ethylthio, furanyl, and pyridazine moieties. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between adjacent and long-range coupled nuclei. ipb.pt | Unambiguously assigns all proton and carbon signals and confirms the overall structure. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. nih.gov | Confirms the chemical formula of the synthesized compound. |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, angles, and intermolecular interactions. iucr.orgnih.gov | Provides a detailed understanding of the molecule's geometry and solid-state packing. |

Synergistic Effects with Other Chemical Agents in Non-Clinical Models

The investigation of synergistic effects, where the combined effect of two or more agents is greater than the sum of their individual effects, is a growing area of research. For this compound, exploring its synergistic potential with other chemical agents could unlock new applications, particularly in agrochemistry.

In the context of herbicides, for example, combining compounds with different modes of action can lead to broader-spectrum weed control and help manage the development of herbicide resistance. Research on novel pyrido[2,3-d]pyrimidine (B1209978) compounds has demonstrated their potential as PPO inhibitors, a common mode of action for herbicides. mdpi.com Combining a compound like this compound, assuming it has a different mode of action, with a known PPO inhibitor could result in a more effective herbicidal formulation.

Similarly, in the realm of fungicides, mixtures of active ingredients are a common strategy to enhance efficacy and combat resistance. Studies on pyridazinonethiadiazoles have demonstrated their fungicidal activity. nih.gov Investigating the combination of this compound with existing fungicides could reveal synergistic interactions against a range of plant pathogens.

Innovations in Sustainable Synthesis Routes and Green Chemistry Approaches

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of this compound and its analogs, applying the principles of green chemistry can lead to more sustainable and cost-effective production processes.

Traditional methods for the synthesis of pyridazines often involve multi-step procedures and the use of harsh reagents. mdpi.com However, recent research has focused on developing more sustainable alternatives:

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can enable more efficient and selective reactions under milder conditions. mdpi.com For instance, copper-catalyzed cyclization reactions have been employed for the synthesis of pyridazines. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridazines. researchgate.netmdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a crucial aspect of green chemistry.

By exploring these innovative synthetic approaches, the production of this compound can be made more sustainable, which is essential for its potential large-scale applications in fields like agrochemistry.

Table 3: Comparison of Synthetic Approaches

| Approach | Traditional Methods | Green Chemistry Approaches |

| Reagents | Often require stoichiometric amounts of harsh reagents. | Utilize catalytic amounts of reagents, often under milder conditions. mdpi.comorganic-chemistry.org |

| Solvents | Frequently use volatile and hazardous organic solvents. | Employ greener solvents like water or ethanol, or solvent-free conditions. |

| Energy | May require prolonged heating. | Microwave-assisted synthesis can reduce energy consumption and reaction times. mdpi.com |

| Efficiency | Often involve multiple steps with purification at each stage. | One-pot and multicomponent reactions improve atom economy and reduce waste. organic-chemistry.orgcbijournal.com |

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 3-(Ethylthio)-6-(2-furanyl)pyridazine?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

- Thioether Formation: Introduction of the ethylthio group via nucleophilic substitution, often using ethanethiol and a base (e.g., NaH) in anhydrous solvents like DMF or THF under inert atmosphere .

- Furan Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 2-furanyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–90°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst loading (0.5–2 mol% Pd) .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents. The ethylthio group shows characteristic δ ~2.5–3.0 ppm (CH₂) and δ ~1.3 ppm (CH₃), while furan protons appear as doublets at δ ~6.5–7.5 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC-PDA: Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .

How does the compound’s stability vary under different pH and temperature conditions?

Level: Basic

Answer:

- Thermal Stability: Decomposition occurs >150°C (TGA/DSC data). Short-term stability in DMSO at 25°C is >72 hours .

- pH Sensitivity: Hydrolysis of the ethylthio group is observed under strongly acidic (pH <2) or basic (pH >10) conditions. Buffered solutions (pH 6–8) are recommended for biological assays .

What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Level: Advanced

Answer:

- Core Modifications: Systematic substitution of the ethylthio group (e.g., with methylthio, propylthio) or furan (e.g., thiophene, pyrrole) to evaluate electronic/steric effects on bioactivity .

- Biological Assays: Parallel testing in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ in cancer lines) to correlate structural changes with potency .

- Computational Modeling: Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with target proteins) .

How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardization using reference inhibitors (e.g., staurosporine for kinases) is critical .

- Metabolic Interference: Species-specific metabolism (e.g., human vs. murine liver microsomes) alters efficacy. Comparative LC-MS/MS metabolite profiling clarifies these differences .

- Statistical Reanalysis: Meta-analysis of published IC₅₀ values with fixed/random effects models identifies outliers or trends .

What green chemistry approaches can be applied to synthesize this compound?

Level: Advanced

Answer:

- Ultrasound-Assisted Synthesis: Reduces reaction time (from 12h to 2h) and energy use by enhancing mixing and catalyst efficiency .

- Solvent Alternatives: Replacement of DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, improves atom economy .

- Catalyst Recycling: Immobilized Pd on magnetic nanoparticles (Fe₃O₄@Pd) allows >5 reuses without activity loss .

How can computational models predict the compound’s pharmacokinetics and toxicity?

Level: Advanced

Answer:

- ADMET Prediction: Tools like SwissADME calculate bioavailability (e.g., Lipinski’s Rule of 5) and blood-brain barrier penetration. This compound’s logP ~2.5 suggests moderate absorption .

- Toxicity Profiling: QSAR models (e.g., ProTox-II) predict hepatotoxicity risk based on structural alerts (e.g., thioether oxidation to sulfoxides) .

- Binding Affinity Simulations: Molecular dynamics (GROMACS) assess target engagement stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.